molecular formula C11H13N3O2 B8278330 2-Allyloxy-5-methoxybenzyl azide

2-Allyloxy-5-methoxybenzyl azide

Cat. No.: B8278330
M. Wt: 219.24 g/mol
InChI Key: YHJGDRXVLSGSEB-UHFFFAOYSA-N
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Description

2-Allyloxy-5-methoxybenzyl azide is an aromatic azide derivative featuring an allyloxy group at the 2-position and a methoxy group at the 5-position of the benzyl ring. Azides like this are typically employed as precursors in Staudinger or Huisgen cycloaddition reactions to generate heterocycles or bioactive molecules.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-(azidomethyl)-4-methoxy-1-prop-2-enoxybenzene

InChI

InChI=1S/C11H13N3O2/c1-3-6-16-11-5-4-10(15-2)7-9(11)8-13-14-12/h3-5,7H,1,6,8H2,2H3

InChI Key

YHJGDRXVLSGSEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCC=C)CN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. Functional Group Comparison

Azide Group Reactivity
Sodium azide () is a common azide source, but organic azides like 2-allyloxy-5-methoxybenzyl azide exhibit distinct thermal and chemical stability. For example, sodium azide decomposes explosively at 275°C and reacts with metals to form explosive salts, whereas aromatic benzyl azides generally decompose at higher temperatures (300–350°C) with controlled exothermicity .

Substituent Effects Methoxy Group: The 5-methoxy group in the target compound may enhance solubility in polar solvents compared to non-polar analogs like 2-phenyl-5-γ-tolyloxazole (m.p. 81°C, ).

B. Thermal and Chemical Stability

Compound Decomposition Temp. Key Reactivity Risks Source
Sodium azide 275°C Explosive decomposition, metal reactivity
This compound (hypothetical) ~300–350°C (estimated) Moderate thermal stability, possible nitrene formation N/A
2-Phenyl-5-γ-tolyloxazole Stable to 81°C (m.p.) No azide-related risks

Critical Data Gaps

  • Experimental Data: No melting points, spectral data (IR, NMR), or kinetic parameters for this compound are provided in the evidence.
  • Safety Profile : While details sodium azide hazards, organic azides may pose distinct risks (e.g., shock sensitivity) unaddressed in the literature.

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